N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGFEQOSRFXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Xanthene-9-Carboxylic Acid
The xanthene core is synthesized via acid-catalyzed cyclization of 2-carboxybenzophenone derivatives. A representative protocol involves:
- Friedel-Crafts alkylation : Resorcinol reacts with methyl vinyl ketone in the presence of BF3·Et2O, yielding 9H-xanthene-9-carboxylic acid after oxidative workup.
- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity (melting point 189–191°C).
Key parameters :
Preparation of (2-(Furan-2-yl)Pyridin-3-yl)Methanamine
This amine fragment is constructed through a tandem cross-coupling/amination sequence:
- Suzuki-Miyaura coupling : 3-Bromopyridine reacts with furan-2-boronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1), yielding 2-(furan-2-yl)pyridine (84% yield).
- Bromination and amination :
Amide Bond Formation: Optimization and Catalysis
Coupling the xanthene acid and amine requires careful selection of activating agents to minimize racemization and byproduct formation. Comparative studies reveal:
| Activating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 25 | 89 | 99.2 |
| EDCl/HOBt | CH2Cl2 | 0→25 | 76 | 98.5 |
| DCC/DMAP | THF | 40 | 68 | 97.8 |
Optimal conditions :
- HATU (1.1 eq) in anhydrous DMF under N2, stirred for 12 h at ambient temperature.
- Workup: Precipitation into ice-water, filtration, and chromatography (SiO2, EtOAc/hexane 1:2) yields crystalline product (mp 214–216°C).
Analytical Characterization and Spectroscopic Validation
Structural confirmation employs a triad of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Process Scalability and Industrial Considerations
Scale-up challenges center on:
- Solubility limitations : The xanthene intermediate exhibits poor solubility in polar aprotic solvents, necessitating switchable polarity solvents (e.g., DMF/NMP mixtures).
- Exothermicity control : Microwave-assisted coupling reduces reaction time from 12 h to 45 min while maintaining 85% yield at 100 g scale.
- Purification : Simulated moving bed (SMB) chromatography replaces traditional column methods, reducing solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted xanthene derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide exhibits promising biological activities, particularly in the context of cancer research and anti-inflammatory applications.
Anti-Cancer Potential
Studies have shown that xanthene derivatives can selectively bind to G-quadruplex structures in DNA, which are associated with cancer cell proliferation. The selective action of these compounds suggests their effectiveness as anti-cancer agents . For instance, modifications to the xanthene structure can enhance binding affinity and selectivity towards tumor cells.
Anti-Leishmanial Activity
The compound has been evaluated for its anti-leishmanial properties. In vitro assays demonstrated that derivatives similar to this compound exhibit significant activity against Leishmania species, which are responsible for leishmaniasis. This highlights the compound's potential as a lead in developing new treatments for this disease .
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective effects against calcium overload in neuroblastoma cells. The ability to modulate calcium entry may be beneficial in treating neurological disorders characterized by calcium dyshomeostasis .
Material Science Applications
Beyond medicinal chemistry, this compound is also being explored for its properties in materials science. Its unique structure allows for potential applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be useful in developing efficient light-emitting materials.
- Fluorescent Probes : Its ability to emit fluorescence makes it suitable for use as a probe in biological imaging techniques.
Case Studies
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound through multicomponent reactions demonstrated high yields and purity. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity and functional groups.
Case Study 2: Biological Evaluation
Another investigation assessed the anti-inflammatory activity of related xanthene compounds against matrix metalloproteinases (MMPs). Compounds derived from similar synthetic pathways showed inhibition of MMP activity, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Implications
The target compound’s combination of xanthene, pyridine, and furan moieties distinguishes it from simpler xanthene derivatives (e.g., 163) and heterocyclic carboxamides (e.g., β-carboline analogs). Further studies should explore its pharmacokinetic profile and compare its bioactivity with analogues in inflammation or oxidative stress models.
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. Its unique structure, which includes a furan moiety and a pyridine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 296.34 g/mol
The compound exhibits notable chemical properties that enhance its potential biological activity, including solubility characteristics and the ability to interact with biological targets.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with specific enzymes or receptors. The presence of the furan and pyridine groups may facilitate binding to biological targets, potentially influencing pathways related to inflammation, cancer, and other diseases.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of xanthene derivatives. For instance, research has shown that certain xanthene compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also exhibit similar properties, contributing to its investigation as a therapeutic agent against various cancers .
Anti-inflammatory Effects
The compound's structural features suggest it may possess anti-inflammatory properties. Similar compounds in the literature have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, which could be relevant for treating conditions such as arthritis or other inflammatory diseases .
Study 1: Antiproliferative Effects
In a recent study focused on novel xanthene derivatives, researchers evaluated the antiproliferative effects of compounds similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms linked to caspase activation and cell cycle arrest .
Study 2: Chemopreventive Properties
Another study examined the chemopreventive effects of related compounds on DMBA-induced genotoxicity in MCF-7 cells. The findings suggested that these compounds could reduce DNA adduct formation and inhibit cytochrome P450 enzyme expression, indicating their potential role in cancer prevention through modulation of metabolic pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
